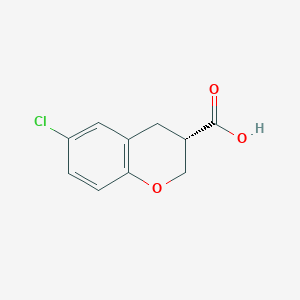
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a chemical compound with the molecular formula C15H13ClN4 and a molecular weight of 284.74400 . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves several steps. The synthetic route typically includes the reaction of 2-chloropyrimidine with 3,5-dimethylphenylamine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Addition: The acrylonitrile group can participate in addition reactions with various reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can be compared with other similar compounds, such as:
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: This compound lacks the 2-chloropyrimidin-4-yl group, which may result in different chemical and biological properties.
4-((4-Chloro-2-pyrimidinyl)amino)benzonitrile: This compound has a similar pyrimidine ring but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H13ClN4 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
(E)-3-[4-[(2-chloropyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C15H13ClN4/c1-10-8-12(4-3-6-17)9-11(2)14(10)19-13-5-7-18-15(16)20-13/h3-5,7-9H,1-2H3,(H,18,19,20)/b4-3+ |
InChIキー |
SWCNNCLZVAVLOM-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
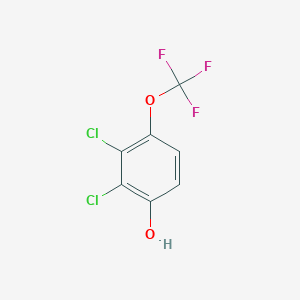
![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
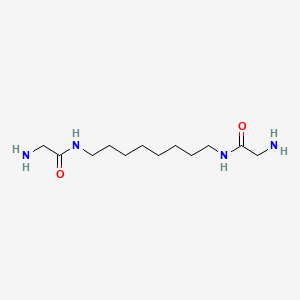

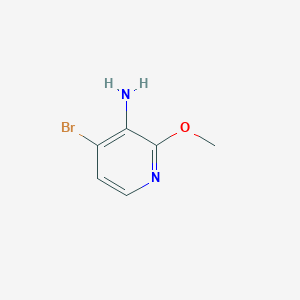
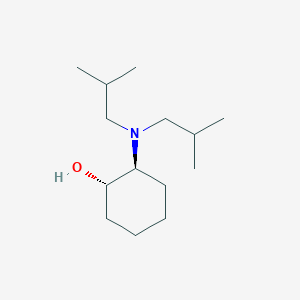
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
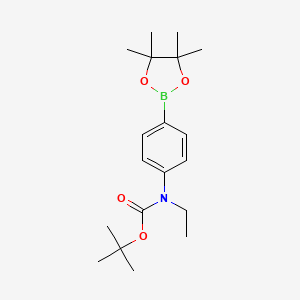

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

